2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide features a pyrimidine core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 6. A sulfanyl (-S-) bridge connects the pyrimidine ring to an acetamide moiety, which is further linked to a 3-methoxyphenyl group. This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial therapy.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-9-19(24-20(22-13)14-5-3-6-15(21)10-14)27-12-18(25)23-16-7-4-8-17(11-16)26-2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOQNWPFBFVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by case studies and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure consists of a pyrimidine ring substituted with a fluorophenyl group and a methoxyphenyl group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising effects in several areas:
1. Anticancer Activity
Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrimidine derivatives could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
2. Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been well-documented. A study focusing on similar compounds reported substantial antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
3. Anti-inflammatory Effects
Pyrimidine compounds have also been explored for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . The specific compound under discussion may exert similar effects, potentially through modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Case Studies
- Anticancer Study : In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were screened for anticancer activity against the A431 vulvar epidermal carcinoma cell line. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to this compound. It was found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Research Findings
The following table summarizes key research findings related to the biological activity of pyrimidine derivatives:
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of pyrimidine compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of the fluorophenyl group may enhance the compound's interaction with bacterial enzymes, potentially leading to improved efficacy against resistant strains .
Anticancer Activity
Compounds featuring the acetamide moiety have been investigated for their anticancer properties. In vitro studies have demonstrated that similar structures can inhibit the growth of multiple cancer cell lines. For example, N-aryl acetamides have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may also exhibit such properties due to its unique structure.
Synthetic Pathways
The synthesis of 2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions that include:
- Formation of the pyrimidine ring.
- Introduction of the sulfanyl group.
- Coupling with the methoxyphenyl acetamide.
These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological evaluations.
Structure-Activity Relationship
Understanding the SAR is vital for enhancing the biological activity of this compound. Variations in substituents on the pyrimidine or acetamide moieties can lead to significant changes in potency and selectivity against target enzymes or receptors. For instance, modifications in the fluorophenyl group may affect lipophilicity and membrane permeability, influencing the compound's overall bioavailability .
Case Study: Antitubercular Activity
In a study focused on antitubercular agents, derivatives similar to this compound were synthesized and evaluated for their activity against M. tuberculosis. The most potent compounds exhibited minimal inhibitory concentrations (MICs) comparable to established antitubercular drugs, suggesting a viable alternative for treatment regimens .
Case Study: Anticancer Efficacy
Another investigation assessed the anticancer potential of related compounds against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values suggesting effective concentrations for therapeutic applications. The study highlighted the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Pyrimidine-Based Analogs
Example : 2-[[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide ()
- Core Structure : Pyrazolo[4,3-d]pyrimidine (vs. simple pyrimidine in the target compound).
- Substituents : Ethyl, 3-methoxybenzyl, and 3-fluorophenyl groups.
- The 3-methoxybenzyl group increases hydrophobicity compared to the target compound’s 3-methoxyphenyl acetamide.
- Molecular Weight : 481.546 g/mol (higher than the target compound’s estimated ~420 g/mol), likely affecting pharmacokinetics .
Triazole Derivatives
Example : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : 1,2,4-Triazole (vs. pyrimidine).
- Substituents : Chloro, fluorophenyl, and pyridinyl groups.
- Key Differences: The triazole ring offers distinct hydrogen-bonding capabilities.
Pyridine-Based Compounds
Example: 2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide ()
- Core Structure : Pyridine (vs. pyrimidine).
- Substituents: Cyano, ethoxy, and phenyl groups.
- The ethoxy group increases lipophilicity compared to the target compound’s methoxy group .
Benzothiazole Derivatives
Examples : N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Core Structure : Benzothiazole (vs. pyrimidine).
- Substituents : Methoxybenzothiazole and methoxyphenyl groups.
- Key Differences : The benzothiazole core is associated with fluorescence properties and kinase inhibition. The absence of a sulfanyl bridge in some analogs may reduce conformational flexibility .
Simple Acetamide Structures
Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
- Core Structure: No heterocyclic ring (vs. pyrimidine).
- Substituents: Aminophenyl and methoxyphenyl groups.
- Reported antimicrobial activity highlights the role of the amide moiety in bioactivity .
Q & A
Q. How can the synthesis of this compound be optimized to ensure high yield and purity?
Methodological Answer:
- Step 1 : Use controlled copolymerization strategies (e.g., stepwise addition of monomers like CMDA and DMDAAC) to stabilize reactive intermediates and minimize side reactions .
- Step 2 : Monitor reaction progress via -NMR to track sulfanyl and acetamide bond formation. Adjust reaction time/temperature based on intermediate stability.
- Step 3 : Purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are essential for confirming the molecular structure?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. For example, monoclinic systems (space group ) with unit cell parameters Å, Å, Å, and can be validated via SHELX software .
- Spectroscopy : Confirm functional groups via FT-IR (sulfanyl S-H stretch at ~2550 cm) and -NMR (pyrimidine carbons at ~160–170 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak ( calculated for : 396.1184) .
Q. How can preliminary biological activity assessments be designed for this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion (MIC values). The acetamide moiety is critical for membrane disruption .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity inhibition at 10–100 µM concentrations) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., thermal motion vs. hydrogen bonding) be resolved?
Methodological Answer:
- Multi-Validation Approach :
- Refine anisotropic displacement parameters in SHELXL to distinguish thermal motion from static disorder .
- Validate hydrogen bonds (e.g., N-H···O interactions) using PLATON’s ADDSYM tool to ensure symmetry consistency .
- Cross-reference with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine derivatives?
Methodological Answer:
- Modular Substitution : Synthesize analogs with varied substituents (e.g., 3-fluorophenyl → 4-chlorophenyl) and compare bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfanyl group’s role in binding pocket occupancy) .
- QSAR Modeling : Train models with descriptors like LogP and polar surface area to predict activity trends .
Q. How can molecular interactions with biological targets (e.g., proteins) be studied computationally and experimentally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (PDB: 3POZ). Prioritize poses with sulfanyl-acetamide hydrogen bonds to ATP-binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () by titrating the compound into protein solutions (e.g., 10 µM BSA in PBS) .
- Cryo-EM : Resolve compound-protein complexes at 3–4 Å resolution to visualize binding conformations .
Q. How can polymorphism or solvatomorphism risks be mitigated during crystallization?
Methodological Answer:
- Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents to isolate stable polymorphs. For example, monoclinic forms in ethanol, while orthorhombic systems may arise in DMSO .
- Temperature Ramping : Perform gradient crystallizations (4°C to 25°C) to identify thermodynamically stable forms .
- PXRD Validation : Compare experimental patterns (e.g., 2θ = 10–30°) with simulated data from Mercury CSD .
Data Contradiction Analysis
Example : Discrepancies in reported bioactivity between analogs.
Resolution :
- Meta-Analysis : Compile data from PubChem and Acta Crystallographica to identify trends (e.g., 3-fluorophenyl analogs show higher MICs than 4-chlorophenyl derivatives) .
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
